![molecular formula C11H17NO4 B1610271 (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid CAS No. 417726-36-4](/img/structure/B1610271.png)
(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid
Overview
Description
Chemical compounds like “(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid” are typically used in various fields such as pharmaceuticals, chemical research, and more. The “N-Boc” part suggests that it’s a Boc-protected amine, which is a common strategy in organic synthesis to prevent unwanted reactions at the amine group .
Synthesis Analysis
The synthesis of complex organic molecules often involves protecting groups like Boc to prevent unwanted reactions at certain sites in the molecule during specific steps . The exact synthesis process for “(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid” would depend on the starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of a compound like “(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid” can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid” would depend on the reaction conditions and the other reactants present. As an organic compound containing a carboxylic acid group, it could participate in various reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid” can be determined using various analytical techniques. These properties might include solubility, melting point, boiling point, acidity or basicity (pKa), and others .Scientific Research Applications
Drug Synthesis and Pharmaceutical Research
This compound is extensively used in the synthesis of various pharmaceuticals. Its structure serves as a building block in the creation of a wide range of drugs, particularly those that target the central nervous system (CNS). The compound’s ability to cross the blood-brain barrier (BBB) makes it valuable in the development of CNS medications .
Organic Synthesis Intermediates
In organic chemistry, this compound is utilized as an intermediate for the synthesis of more complex molecules. Its reactive carboxylic acid group allows for further functionalization, making it a versatile reagent in multi-step synthetic routes .
Peptide Coupling Reactions
The compound’s carboxylic acid functionality is crucial for peptide coupling reactions, where it can be used to introduce Boc-protected amine groups into peptide chains. This is particularly important in the synthesis of proteins and enzymes with therapeutic applications .
Material Science
The compound finds applications in material science, particularly in the development of polymers and resins. Its chemical structure can be incorporated into polymer chains to alter their properties, such as increasing flexibility or enhancing thermal stability .
Bioconjugation Techniques
In biochemistry, (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid is used for bioconjugation, where it links biomolecules to other substances, including drugs, fluorescent tags, or polymers. This is essential for creating targeted drug delivery systems and diagnostic tools .
Agricultural Chemistry
The compound is also relevant in agricultural chemistry, where it can be used to synthesize agrochemicals such as pesticides and herbicides. Its structural flexibility allows for the creation of compounds that are specific to certain types of pests or weeds .
Environmental Science
In environmental science, this compound is used in the study of biodegradation processes. Researchers can track its breakdown products to understand how similar compounds decompose in natural settings .
Nanotechnology
Lastly, the compound’s potential in nanotechnology is being explored, particularly in the creation of nanostructured materials. Its ability to form stable structures at the molecular level can be harnessed to develop nanoscale devices and sensors .
Safety And Hazards
properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYLTDCVONDKNS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC=CC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463752 | |
Record name | (2S)-1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid | |
CAS RN |
417726-36-4 | |
Record name | (2S)-1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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